1,1,4,4-Tetramethylbutane-1,4-diyl diacetate

説明

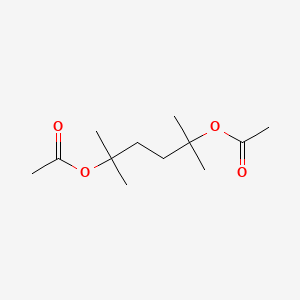

1,1,4,4-Tetramethylbutane-1,4-diyl diacetate is an organic compound with the molecular formula C₁₂H₂₂O₄. It is a diester derived from 2,5-dimethyl-2,5-hexanediol and acetic acid. This compound is known for its unique structure, which includes two acetate groups attached to a central butane backbone with four methyl groups. It is used in various chemical applications due to its reactivity and stability.

準備方法

Synthetic Routes and Reaction Conditions

1,1,4,4-Tetramethylbutane-1,4-diyl diacetate can be synthesized through the esterification of 2,5-dimethyl-2,5-hexanediol with acetic anhydride. The reaction typically involves the following steps:

Reactants: 2,5-dimethyl-2,5-hexanediol and acetic anhydride.

Catalyst: Sulfuric acid or another strong acid to catalyze the reaction.

Reaction Conditions: The reaction is carried out under reflux conditions to ensure complete esterification.

Purification: The product is purified through distillation or recrystallization to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar process but on a larger scale. The reaction is conducted in large reactors with continuous monitoring of temperature and pressure to optimize yield and purity. The use of automated systems ensures consistent quality and efficiency in production.

化学反応の分析

Types of Reactions

1,1,4,4-Tetramethylbutane-1,4-diyl diacetate undergoes various chemical reactions, including:

Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, yielding 2,5-dimethyl-2,5-hexanediol and acetic acid.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to produce the corresponding alcohol.

Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Water, hydrochloric acid or sodium hydroxide as catalysts.

Reduction: Lithium aluminum hydride or sodium borohydride.

Substitution: Various nucleophiles such as amines or thiols.

Major Products Formed

Hydrolysis: 2,5-dimethyl-2,5-hexanediol and acetic acid.

Reduction: 2,5-dimethyl-2,5-hexanediol.

Substitution: Products depend on the nucleophile used, such as amides or thioesters.

科学的研究の応用

Chromatography Applications

One of the primary applications of 1,1,4,4-Tetramethylbutane-1,4-diyl diacetate is in high-performance liquid chromatography (HPLC). This compound can be effectively separated using a Newcrom R1 HPLC column under reverse phase conditions. The mobile phase typically consists of acetonitrile, water, and phosphoric acid. For applications compatible with mass spectrometry (MS), phosphoric acid can be substituted with formic acid. The use of smaller particle columns (3 µm) enables fast ultra-performance liquid chromatography (UPLC) applications. This method is scalable and suitable for isolating impurities in preparative separations and pharmacokinetic studies .

Polymer Chemistry

In polymer chemistry, this compound serves as a building block for synthesizing various polymers. Its derivatives are utilized in the production of methacrylate-based polymers that have applications in creating high-performance foams and materials with tailored physical properties. These materials are crucial for biomedical applications and industrial uses .

Table 1: Comparison of Polymer Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Biomedical Materials | Used in the formulation of dental composites and adhesives | Biocompatibility and mechanical strength |

| Industrial Foams | Employed in creating polymer foams with controlled pore structures | Versatile applications across industries |

| Structured Materials | Utilized for replicating silica colloidal crystal films | Advanced technological applications |

Potential Biomedical Uses

Recent studies suggest that this compound may have potential applications in the biomedical field due to its biocompatibility. Research indicates that its derivatives can positively impact human pulp cells, which is critical for dental materials . Additionally, the compound's properties may facilitate the development of drug delivery systems or other therapeutic applications.

Case Study 1: HPLC Method Development

A study conducted by SIELC Technologies demonstrated the effective use of this compound in HPLC for separating complex mixtures. The method proved to be robust and reproducible across various sample types .

Case Study 2: Polymer Synthesis

Research highlighted by Dabrowski et al. (2020) focused on the formulation of methacrylate-based foams using derivatives of this compound. The study emphasized the material's adaptability in producing foams with specific characteristics required for various applications .

作用機序

The mechanism of action of 1,1,4,4-tetramethylbutane-1,4-diyl diacetate involves its ability to undergo hydrolysis and release acetic acid and 2,5-dimethyl-2,5-hexanediol. The released acetic acid can act as a catalyst in various biochemical reactions, while the diol can interact with cellular components. The compound’s ester bonds are susceptible to enzymatic cleavage, making it useful in controlled release applications.

類似化合物との比較

Similar Compounds

2,5-Dimethyl-2,5-diacetoxyhexane: Similar structure but with different substitution patterns.

1,1,4,4-Tetramethylbutane-1,4-diyl bis(isononaneperoxoate): Contains peroxoate groups instead of acetate groups.

2,5-Dimethyl-2,5-bis(trimethylsilyl)hexane: Contains trimethylsilyl groups instead of acetate groups.

Uniqueness

1,1,4,4-Tetramethylbutane-1,4-diyl diacetate is unique due to its specific ester configuration and the presence of four methyl groups, which provide steric hindrance and stability. This makes it particularly useful in applications requiring stable esters that can undergo controlled hydrolysis.

生物活性

1,1,4,4-Tetramethylbutane-1,4-diyl diacetate (CAS Number: 56323-20-7) is a chemical compound with the molecular formula CHO and a molecular weight of 230.305 g/mol. This compound has garnered interest in various fields including medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its biological properties, applications, and relevant research findings.

The compound is characterized by its logP value of 2.76, indicating moderate lipophilicity which can influence its absorption and distribution in biological systems . The structure of this compound includes two acetate groups attached to a butane backbone, which may contribute to its biological activity.

Cytotoxicity

The cytotoxic effects of this compound have not been extensively documented. However, the presence of ester functional groups in other compounds has been linked to cytotoxic properties in cancer cell lines.

- Research Finding : A study indicated that certain alkyl esters displayed selective cytotoxicity towards human cancer cell lines while sparing normal cells . This raises the potential for further investigation into the cytotoxic profile of this compound.

Pharmacokinetics

The pharmacokinetic properties of this compound have been explored through various chromatographic methods. The compound can be effectively analyzed using reverse phase high-performance liquid chromatography (HPLC), which is essential for determining its concentration in biological samples .

Applications in Drug Formulation

Due to its chemical structure and properties, this compound may serve as a viscosity-reducing agent in high-concentration protein formulations. This application is crucial for enhancing the stability and delivery of therapeutic proteins .

| Application | Details |

|---|---|

| Antimicrobial Activity | Potential effectiveness against bacterial strains based on structural similarities. |

| Cytotoxicity | Possible selective cytotoxic effects warranting further investigation. |

| Drug Formulation | Used as a viscosity-reducing agent in therapeutic protein formulations to enhance stability. |

特性

IUPAC Name |

(5-acetyloxy-2,5-dimethylhexan-2-yl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O4/c1-9(13)15-11(3,4)7-8-12(5,6)16-10(2)14/h7-8H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLERQYVUVOLBLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(C)(C)CCC(C)(C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20204866 | |

| Record name | 1,1,4,4-Tetramethylbutane-1,4-diyl diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20204866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56323-20-7 | |

| Record name | 2,5-Hexanediol, 2,5-dimethyl-, 2,5-diacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56323-20-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,4,4-Tetramethylbutane-1,4-diyl diacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056323207 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1,4,4-Tetramethylbutane-1,4-diyl diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20204866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,4,4-tetramethylbutane-1,4-diyl diacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.628 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。